molecular formula C10H7NS B13493126 2-(1-Benzothiophen-4-YL)acetonitrile

2-(1-Benzothiophen-4-YL)acetonitrile

Cat. No.: B13493126
M. Wt: 173.24 g/mol
InChI Key: FJJKASWYLULLDH-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-4-YL)acetonitrile is an organic compound with the molecular formula C10H7NS. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-4-YL)acetonitrile typically involves the reaction of benzothiophene with acetonitrile under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-4-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzothiophen-4-YL)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-4-YL)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-2-YL)acetonitrile
  • 2-(1-Benzothiophen-3-YL)acetonitrile
  • 2-(1-Benzothiophen-5-YL)acetonitrile

Uniqueness

2-(1-Benzothiophen-4-YL)acetonitrile is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and properties. This uniqueness makes it valuable for certain applications where other isomers may not be as effective .

Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2-(1-benzothiophen-4-yl)acetonitrile

InChI

InChI=1S/C10H7NS/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4H2

InChI Key

FJJKASWYLULLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CC#N

Origin of Product

United States

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